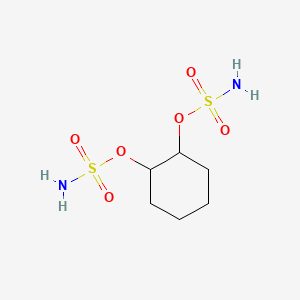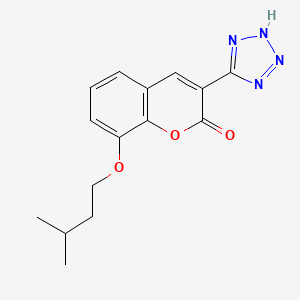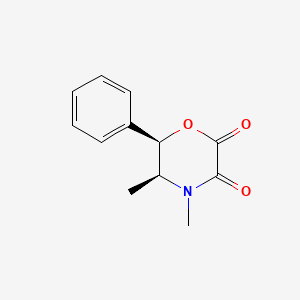
2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with dimethyl and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinedione derivatives .
Scientific Research Applications
2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione
- 4-(2-Pyridinyl)-3,5-morpholinedione
- 4-(5-Fluoro-2-methylphenyl)-3,5-morpholinedione
- 6-Hydroxymethyl-1,3-dimethyl-piperazine-2,5-dione
- 4-Benzyl-3,5-morpholinedione
Uniqueness
2,3-Morpholinedione, 4,5-dimethyl-6-phenyl-, (5S,6R)- is unique due to its specific stereochemistry and the presence of both dimethyl and phenyl substituents on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
78927-93-2 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(5S,6R)-4,5-dimethyl-6-phenylmorpholine-2,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8-10(9-6-4-3-5-7-9)16-12(15)11(14)13(8)2/h3-8,10H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
APLZFAOVXIKLKF-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)C(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)C(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


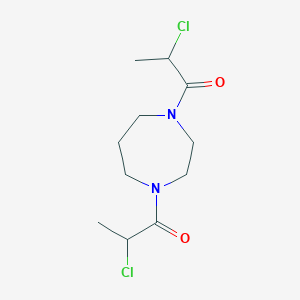
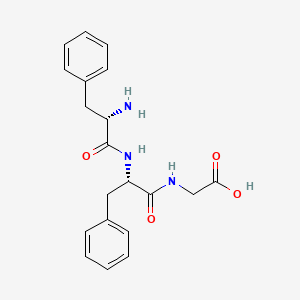
acetaldehyde](/img/structure/B14452501.png)
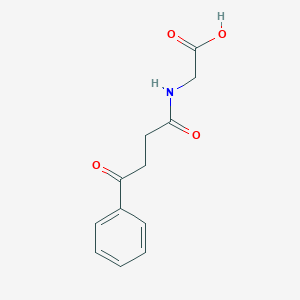
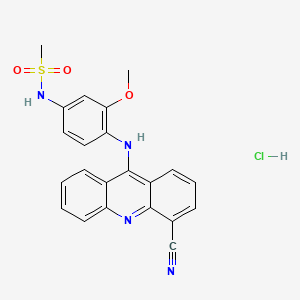

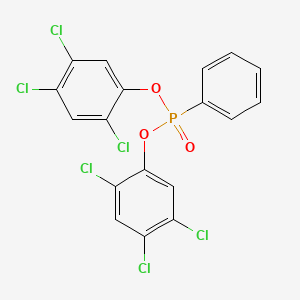
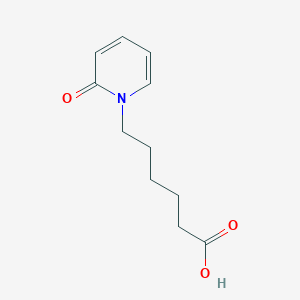
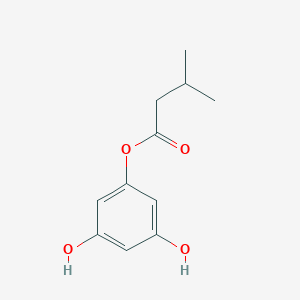
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
